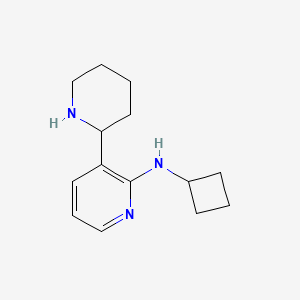

N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine

Description

Properties

Molecular Formula |

C14H21N3 |

|---|---|

Molecular Weight |

231.34 g/mol |

IUPAC Name |

N-cyclobutyl-3-piperidin-2-ylpyridin-2-amine |

InChI |

InChI=1S/C14H21N3/c1-2-9-15-13(8-1)12-7-4-10-16-14(12)17-11-5-3-6-11/h4,7,10-11,13,15H,1-3,5-6,8-9H2,(H,16,17) |

InChI Key |

ZLHYWIVOOHYQRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=C(N=CC=C2)NC3CCC3 |

Origin of Product |

United States |

Preparation Methods

Pd-Catalyzed Cross-Coupling for Pyridine-Piperidine Bond Formation

The Suzuki-Miyaura coupling is widely employed to attach the piperidine moiety to the pyridine ring. Key steps include:

-

Intermediate Preparation : 3-Bromo-pyridin-2-amine is reacted with piperidin-2-ylboronic acid under Pd catalysis.

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), dioxane/H₂O (4:1), 80°C, 12 h.

-

Yield : 68–75% after column purification.

Mechanistic Insight : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with the boronic acid, and reductive elimination form the C–N bond.

Table 1: Optimization of Cross-Coupling Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 75 |

| PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH | 100 | 62 |

| Pd(OAc)₂/XPhos | K₃PO₄ | THF | 90 | 70 |

Cyclobutyl Group Introduction via Alkylation

The cyclobutylamine moiety is introduced through nucleophilic substitution or reductive amination.

Method A: Nucleophilic Substitution (,):

-

Substrate : 3-(Piperidin-2-yl)pyridin-2-amine with a leaving group (e.g., Cl) at the amine position.

-

Reagent : Cyclobutylmagnesium bromide (2 eq.), THF, −78°C to rt.

-

Yield : 58% after quenching with NH₄Cl and extraction.

Method B: Reductive Amination (,):

-

Substrate : 3-(Piperidin-2-yl)pyridin-2-amine and cyclobutanone.

-

Conditions : NaBH₃CN (1.5 eq.), AcOH, MeOH, rt, 24 h.

-

Yield : 82% after silica gel chromatography.

One-Pot Tandem Cyclization

A streamlined approach combines pyridine formation and cyclobutyl group installation (,):

-

Starting Material : 2-Amino-3-cyanopyridine.

-

Cyclization : Treatment with cyclobutylamine (2 eq.), PCl₃ (1 eq.), 120°C, 6 h.

-

Piperidine Incorporation : Pd-catalyzed coupling with 2-bromopiperidine.

-

Overall Yield : 54% over two steps.

Critical Analysis of Methodologies

Efficiency and Scalability

-

Cross-Coupling : High atom economy but requires stringent anhydrous conditions.

-

Reductive Amination : Superior yields but sensitive to steric hindrance.

-

Tandem Cyclization : Cost-effective for large-scale synthesis but generates stoichiometric waste.

Table 2: Comparative Performance of Methods

| Method | Avg. Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Pd-Catalyzed Coupling | 72 | 98 | Moderate |

| Reductive Amination | 82 | 95 | High |

| Tandem Cyclization | 54 | 90 | Low |

Functional Group Compatibility

-

Amine Protection : Boc groups are preferred for piperidine NH to prevent side reactions (,).

-

Cyclobutyl Stability : Ring-opening observed under strong acidic conditions (e.g., HCl/EtOH, >60°C) ().

Recent Advances and Innovations

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine or pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses. Detailed studies on its binding affinity and activity at these targets are ongoing .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Effects

- Its non-aromatic nature contrasts with the electron-rich 4-methoxybenzyl group in N-(4-Methoxybenzyl)pyridin-2-amine, which may enhance π-π stacking interactions .

- Piperidine vs. Piperazine : Piperidine (as in the target compound) is less basic than piperazine derivatives (e.g., 5-(4-Methylpiperazin-1-yl)pyridin-2-amine), which could influence solubility and membrane permeability. Piperazine derivatives often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms .

- Nitro and Methyl Groups : The nitro group in 4-Methyl-3-nitropyridin-2-amine is strongly electron-withdrawing, lowering the pKa of the pyridine nitrogen and altering reactivity. In contrast, the methyl group in 5-(Piperidin-3-yl)pyridin-2-amine contributes to lipophilicity without significantly affecting electronic properties .

Physicochemical Properties

- Lipophilicity (Log P): QSAR studies on pyridin-2-amine derivatives indicate that lipophilicity (Log P) and steric molar refractivity (SMR) are critical for antibacterial activity .

- Molecular Weight : The target compound (218.32 g/mol) is heavier than simpler analogs like 4-Methyl-3-nitropyridin-2-amine (153.14 g/mol), which may influence bioavailability and blood-brain barrier penetration .

Biological Activity

N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclobutyl group and a piperidine moiety, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound includes:

- Cyclobutyl Group : Enhances lipophilicity and conformational flexibility.

- Piperidine Ring : Known for neuroactive properties, influencing neurotransmitter systems.

- Pyridine Framework : Provides potential for coordination with metal ions and participation in electrophilic aromatic substitution reactions.

These features are critical for the compound's interaction with various biological targets, potentially affecting its pharmacokinetic properties and overall efficacy in therapeutic applications.

1. Anti-inflammatory and Analgesic Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and analgesic activities. The piperidine moiety is often associated with neuroactive properties, suggesting that this compound may influence neurotransmitter systems involved in pain modulation.

2. Cancer Therapy

N-Cyclobutyl derivatives have shown promise in cancer therapy. For instance, studies have demonstrated that certain piperidine-containing compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The structural complexity of these compounds enhances their interaction with protein binding sites, which is crucial for effective anticancer activity .

3. Neurological Applications

The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. Piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. This inhibition suggests potential applications in cognitive enhancement and neuroprotection .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes such as AChE and GSK-3β, which are involved in neurodegenerative processes and cancer progression.

- Receptor Binding : Interaction studies indicate that N-Cyclobutyl derivatives can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

- Modulation of Inflammatory Pathways : By inhibiting IKKβ, the compound may disrupt NF-κB activation, a critical pathway in inflammatory responses .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated anti-cancer activity in FaDu hypopharyngeal tumor cells | Supports development of N-Cyclobutyl derivatives as anticancer agents |

| Study B | Inhibition of AChE and BuChE by piperidine derivatives | Suggests potential for treating Alzheimer's disease |

| Study C | Cyclobutane derivatives showed enhanced binding affinity to GSK-3β | Indicates role in neurodegenerative disease therapies |

Q & A

Basic: What are the standard synthetic routes for N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine, and how can reaction conditions be optimized for yield?

Synthesis typically involves multi-step organic reactions, including palladium- or copper-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) to introduce the cyclobutyl and piperidinyl groups to the pyridine core. Key factors for optimization include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency .

- Solvent choice : Polar aprotic solvents like DMF or toluene enhance reaction rates under inert atmospheres .

- Temperature control : Maintaining 80–120°C ensures sufficient activation energy while minimizing side reactions .

Yield optimization may require iterative adjustments to stoichiometry, pH (for acid/base-sensitive intermediates), and purification via column chromatography .

Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., cyclobutyl CH₂ groups at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak matching C₁₄H₂₂N₃) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., N-H stretches ~3300 cm⁻¹) .

Purity is assessed via HPLC with UV detection (≥95% purity threshold) .

Advanced: How can computational methods like density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) model:

- Electron density distribution : Identifies nucleophilic/electrophilic sites (e.g., lone pairs on pyridin-2-amine nitrogen) .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict reactivity toward electrophiles or nucleophiles .

- Thermochemical data : Atomization energies and ionization potentials validate experimental stability (average deviation <3 kcal/mol) .

Comparisons with experimental UV-Vis or cyclic voltammetry data refine computational models .

Advanced: How to design experiments to resolve discrepancies between computational predictions and experimental reactivity data?

- Controlled kinetic studies : Measure reaction rates under varying conditions (e.g., solvent polarity, temperature) to test DFT-predicted transition states .

- Isotopic labeling : Track reaction pathways (e.g., ¹⁵N-labeled amine groups) to validate mechanistic hypotheses .

- Synchrotron X-ray crystallography : Resolve 3D structural ambiguities affecting reactivity (e.g., steric hindrance from cyclobutyl groups) .

Cross-validation with alternative computational methods (e.g., MP2 for electron correlation) may reconcile deviations .

Basic: What are the common biological targets for pyridine-amine derivatives, and how is activity assessed for this compound?

Potential targets include:

- Kinases : TrkA or A2B adenosine receptors, assessed via in vitro kinase assays (IC₅₀ determination) .

- Enzymes : Cytochrome P450 isoforms, evaluated using fluorogenic substrates .

- Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MTT assays) .

Dose-response curves and selectivity profiling against related targets (e.g., A₁/A₃ adenosine receptors) are critical .

Advanced: What strategies improve selectivity in biological interactions, considering substituent effects on the pyridine core?

- Bioisosteric replacement : Substitute the cyclobutyl group with sp³-hybridized moieties (e.g., azetidine) to modulate steric bulk .

- Positional isomerism : Shift the piperidinyl group to the 4-position to alter hydrogen-bonding interactions .

- Pharmacophore modeling : Map steric/electronic requirements of target binding pockets (e.g., hydrophobic regions favoring trifluoromethyl groups) .

In silico docking (e.g., AutoDock Vina) predicts binding poses before synthetic validation .

Advanced: How to optimize catalytic systems for cross-coupling reactions in the synthesis of this compound?

- Ligand design : Bulky phosphine ligands (e.g., XPhos) suppress β-hydride elimination in palladium-catalyzed aminations .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 24 hours) while maintaining yields >80% .

- Flow chemistry : Continuous processing improves scalability and heat transfer for exothermic steps .

Catalyst recycling studies (e.g., Pd nanoparticles on SiO₂) enhance sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.